4-(Chloromethyl)-2-isopropylthiazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

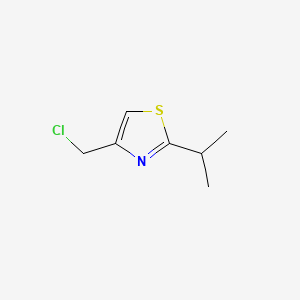

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTDRZIMYRYHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376802 | |

| Record name | 4-(Chloromethyl)-2-isopropylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-57-2 | |

| Record name | 4-(Chloromethyl)-2-isopropylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)-2-isopropyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Chloromethyl)-2-isopropylthiazole CAS number 40516-57-2.

An In-depth Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole (CAS: 40516-57-2)

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. With the CAS Number 40516-57-2, this compound is a critical intermediate, most notably in the synthesis of the landmark antiretroviral agent, Ritonavir.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the compound's physicochemical properties, established synthesis methodologies with mechanistic insights, core reactivity, and applications. Furthermore, it includes detailed experimental protocols and essential safety and handling guidelines to ensure its effective and safe utilization in a laboratory setting.

Physicochemical Properties and Molecular Structure

This compound is a solid, five-membered heterocyclic compound.[3] The structure features a thiazole ring, which is a common scaffold in biologically active molecules, substituted with an isopropyl group at the 2-position and a reactive chloromethyl group at the 4-position.[4] This chloromethyl group is the primary site of reactivity, making the compound an excellent electrophile for introducing the 2-isopropylthiazol-4-ylmethyl moiety into target molecules.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 40516-57-2 | [3] |

| Molecular Formula | C₇H₁₀ClNS | [3] |

| Molecular Weight | 175.68 g/mol | [3] |

| Appearance | Solid | [3][5] |

| InChI Key | YGTDRZIMYRYHHD-UHFFFAOYSA-N | [3] |

| SMILES String | ClCC1=CSC(C(C)C)=N1 | [3] |

| MDL Number | MFCD06660126 | [3] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Here, we detail two field-proven methodologies.

Method A: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely adopted method for constructing thiazole rings.[1] It involves the condensation reaction between an α-haloketone and a thioamide.[6] In this specific application, 1,3-dichloroacetone serves as the α-haloketone, and thioisobutyramide is the requisite thioamide. This approach is favored for its straightforward nature and the accessibility of the precursors.

The causality behind this reaction lies in the nucleophilic attack of the sulfur atom of the thioamide on one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Caption: Hantzsch synthesis workflow.

Experimental Protocol: Hantzsch Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioisobutyramide (1.0 eq.) in absolute ethanol.

-

Addition of Reactant: To this stirring solution, add 1,3-dichloroacetone (1.0 eq.) portion-wise, ensuring the temperature does not rise excessively. The use of 1,3-dichloroacetone is cited as a common raw material for this synthesis.[7]

-

Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed. A similar procedure using acetone as a solvent and stirring overnight has been reported.[6]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Method B: Chlorination of 2-isopropyl-4-(hydroxymethyl)thiazole

An alternative strategy involves the direct chlorination of a pre-formed thiazole alcohol. This method is advantageous if 2-isopropyl-4-(hydroxymethyl)thiazole is readily available or easily synthesized. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation.

The causality here is the conversion of a poor leaving group (hydroxyl, -OH) into an excellent leaving group via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular Sₙi reaction or an intermolecular Sₙ2 attack by a chloride ion to yield the desired chloromethyl product.

Experimental Protocol: Chlorination with Thionyl Chloride

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-isopropyl-4-(hydroxymethyl)thiazole (1.0 eq.) and an anhydrous aprotic solvent such as dichloromethane (DCM).[7]

-

Cooling: Cool the flask to 0-5 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with thionyl chloride.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (approx. 1.1 eq.) dropwise to the cooled, stirring solution.[7]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[7] Monitor for completion using TLC.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[7]

-

Purification: After filtering, concentrate the organic phase under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to afford this compound. A patent describes obtaining the product with a 99% yield after concentration.[7]

Core Reactivity: The Nucleophilic Substitution Pathway

The synthetic utility of this compound stems from the high reactivity of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent methylene (-CH₂-) carbon is electrophilic, making it highly susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions.[8][9] This reactivity is the cornerstone of its application as a building block.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cas 40516-57-2,5-CHLOROMETHYL-2-ISOPROPYL-THIAZOLE | lookchem [lookchem.com]

- 3. This compound 40516-57-2 [sigmaaldrich.com]

- 4. An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity [mdpi.com]

- 5. This compound hydrochloride [cymitquimica.com]

- 6. prepchem.com [prepchem.com]

- 7. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Molecular structure and formula of 4-(Chloromethyl)-2-isopropylthiazole.

An In-depth Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole: Structure, Synthesis, and Applications

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique trifunctional nature—comprising a reactive chloromethyl group, a stable thiazole core, and a lipophilic isopropyl substituent—makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and applications, with a particular focus on its role in the development of antiviral therapeutics. As a key intermediate in the synthesis of the protease inhibitor Ritonavir, this compound has proven its value in the construction of biologically active molecules.[1] This document is intended for researchers and scientists in the field of organic synthesis and drug discovery, offering both foundational knowledge and practical insights.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a five-membered thiazole ring. An isopropyl group is attached at the C2 position, and a chloromethyl group is at the C4 position. This arrangement of functional groups provides a unique combination of reactivity and steric and electronic properties that are leveraged in multi-step syntheses.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 40516-57-2 | [2][3][4] |

| Molecular Formula | C₇H₁₀ClNS | [2][3][5][6] |

| Molecular Weight | 175.68 g/mol | [2][3] |

| Appearance | Solid | [7] |

| SMILES | CC(C)C1=NC(=CS1)CCl | [2][5] |

| InChI | InChI=1S/C7H10ClNS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3 | [5][7] |

| Melting Point | 92-94°C (for hydrochloride salt) | [8] |

| Boiling Point | 235.8°C at 760 mmHg (for hydrochloride salt) | [8] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through a multi-step process. A prevalent method involves the initial formation of the corresponding hydroxymethylthiazole, followed by chlorination. This approach provides good yields and control over the final product.

One established pathway begins with the reaction of 2-isopropyl-4-hydroxymethylthiazole with a chlorinating agent like thionyl chloride (SOCl₂) in a suitable solvent such as dichloromethane.[1] This is a classic example of converting an alcohol to an alkyl chloride.

Causality in Experimental Choices:

-

Choice of Chlorinating Agent: Thionyl chloride is preferred because it reacts with the primary alcohol to form an alkyl chlorosulfite intermediate. The subsequent collapse of this intermediate releases sulfur dioxide and a chloride ion, which then attacks the carbon, resulting in the desired product with minimal side reactions. The byproducts (SO₂ and HCl) are gases, which simplifies workup.

-

Solvent: Dichloromethane is an excellent choice as it is relatively inert, has a low boiling point for easy removal, and effectively solubilizes the starting material and intermediate.

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 5°C) during the addition of thionyl chloride to manage the exothermic nature of the reaction and prevent potential side reactions.[1] The reaction is then allowed to proceed at room temperature to ensure completion.[1]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Isopropyl-4-hydroxymethylthiazole

This protocol is adapted from methodologies described in the patent literature.[1]

Materials:

-

2-Isopropyl-4-hydroxymethylthiazole

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropyl-4-hydroxymethylthiazole in dichloromethane.

-

Cool the stirred solution to 5°C using an ice bath.

-

Slowly add thionyl chloride dropwise to the solution, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated sodium carbonate solution until the mixture is basic.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography if necessary.

Analytical Characterization

While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show a distinct set of signals:

-

A doublet for the two methyl groups of the isopropyl substituent (~1.4 ppm).

-

A septet for the methine proton of the isopropyl group (~3.3 ppm).

-

A singlet for the chloromethyl protons (CH₂Cl) in the range of 4.5-4.8 ppm.

-

A singlet for the proton on the thiazole ring (at C5) around 7.0-7.2 ppm.

-

-

¹³C NMR: The carbon NMR would show seven distinct signals corresponding to each carbon atom in the molecule. The carbon of the chloromethyl group would be expected in the 40-50 ppm range, while the thiazole ring carbons would appear further downfield.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the alkyl groups, C=N and C=C stretching from the thiazole ring, and a characteristic C-Cl stretching frequency.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 175.[2] A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. Fragmentation would likely involve the loss of the chloromethyl group or cleavage of the isopropyl group.

Applications in Drug Development

The primary application of this compound in drug development is as a crucial intermediate for the synthesis of the HIV protease inhibitor, Ritonavir.[1] The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the coupling of the thiazole moiety to the core structure of the drug molecule.

Caption: Role of this compound in Ritonavir synthesis.

In a typical synthetic sequence, the chloromethyl group is displaced by a primary or secondary amine from another part of the target molecule. This reaction forms a new carbon-nitrogen bond, effectively incorporating the 2-isopropylthiazole-4-ylmethyl group, which is a key pharmacophoric element in Ritonavir.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed (Acute Toxicity 4, Oral).[3] It is also reported to cause severe skin burns and eye damage.[9] As with many alkylating agents, it should be treated as a potential irritant and sensitizer.

-

Handling:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[9]

Conclusion

This compound is a high-value synthetic intermediate with proven utility in the pharmaceutical industry. Its well-defined structure and predictable reactivity make it an essential building block for constructing complex drug molecules. A thorough understanding of its synthesis, properties, and safe handling is crucial for any scientist working with this compound. The methodologies and data presented in this guide offer a solid foundation for its effective use in research and development.

References

- 1. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 2. This compound | 40516-57-2 | QBA51657 [biosynth.com]

- 3. This compound 40516-57-2 [sigmaaldrich.com]

- 4. This compound,(CAS# 40516-57-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. PubChemLite - 4-(chloromethyl)-2-isopropyl-1,3-thiazole (C7H10ClNS) [pubchemlite.lcsb.uni.lu]

- 6. 4-(Chloromethyl)-2-isopropyl-1,3-thiazole [chemicalbook.com]

- 7. This compound 40516-57-2 [sigmaaldrich.com]

- 8. This compound hydrochloride - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-isopropylthiazole from Isobutyramide

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway to 4-(chloromethyl)-2-isopropylthiazole, a key intermediate in pharmaceutical and agrochemical research. Commencing with the readily available starting material, isobutyramide, this document details the critical two-step synthesis involving a Lawesson's reagent-mediated thionation followed by a classic Hantzsch thiazole synthesis. This guide is tailored for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step experimental protocols but also a thorough examination of the underlying reaction mechanisms, causality behind experimental choices, and critical safety considerations. All procedural and mechanistic claims are substantiated with citations to authoritative sources, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of the thiazole ring is crucial in defining the pharmacological profile of these molecules. This compound serves as a versatile building block, with the reactive chloromethyl group providing a synthetic handle for the facile introduction of the 2-isopropylthiazol-4-ylmethyl moiety into more complex molecular architectures.

The synthetic strategy outlined herein is a two-step process, designed for efficiency and scalability, starting from the simple and inexpensive isobutyramide.

Step 1: Thionation of Isobutyramide. The first step involves the conversion of the carbonyl group of isobutyramide to a thiocarbonyl group, yielding thioisobutyramide. This transformation is effectively achieved using Lawesson's reagent, a mild and efficient thionating agent for amides.[1]

Step 2: Hantzsch Thiazole Synthesis. The second step is the cyclocondensation of the newly synthesized thioisobutyramide with 1,3-dichloroacetone. This reaction proceeds via the well-established Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, to construct the desired thiazole ring.[2]

This guide will now delve into the mechanistic details and practical execution of each of these synthetic steps.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization. This section elucidates the mechanistic pathways for both the thionation and the Hantzsch cyclization.

Thionation of Isobutyramide with Lawesson's Reagent

The conversion of an amide to a thioamide using Lawesson's reagent is a well-established and reliable transformation. The driving force for this reaction is the formation of a thermodynamically stable phosphorus-oxygen double bond.

The currently accepted mechanism involves the following key stages:

-

Dissociation of Lawesson's Reagent: In solution, the dimeric Lawesson's reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide.[3]

-

[2+2] Cycloaddition: The dithiophosphine ylide undergoes a concerted [2+2] cycloaddition with the carbonyl group of isobutyramide to form a transient four-membered thiaoxaphosphetane intermediate.

-

Cycloreversion: This intermediate then undergoes a retro-[2+2] cycloaddition (a cycloreversion), leading to the formation of the desired thioisobutyramide and a stable phosphorus-containing byproduct. This step is analogous to the final step of the Wittig reaction.[3]

Caption: Mechanism of Lawesson's Reagent Thionation.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings. The reaction proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration.[2]

The mechanism for the reaction between thioisobutyramide and 1,3-dichloroacetone is as follows:

-

Nucleophilic Attack: The sulfur atom of the thioisobutyramide, being a soft nucleophile, attacks one of the electrophilic chloromethyl carbons of 1,3-dichloroacetone in an SN2 fashion, displacing a chloride ion and forming an S-alkylated intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic ring, a thiazoline intermediate.

-

Dehydration: The resulting hydroxyl group is subsequently eliminated as a molecule of water, leading to the formation of the aromatic thiazole ring. This dehydration step is the driving force for the reaction, as it leads to a stable aromatic system.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound from isobutyramide.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Isobutyramide | ≥98% | Commercially Available |

| Lawesson's Reagent | ≥97% | Commercially Available |

| 1,3-Dichloroacetone | ≥95% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Ethyl Acetate | Reagent Grade | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Sodium Carbonate | Anhydrous | Commercially Available |

| Saturated Brine | Prepared in-house | |

| Anhydrous Sodium Sulfate | Commercially Available |

Step 1: Synthesis of Thioisobutyramide

This protocol is adapted from a patented procedure which demonstrates high yield and purity.[4]

-

Reaction Setup: To a solution of Lawesson's reagent (0.55 equivalents) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add isobutyramide (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude thioisobutyramide can be purified by vacuum distillation to yield a yellow oil.

Step 2: Synthesis of this compound

This procedure is based on the principles of the Hantzsch thiazole synthesis, adapted for the specific substrates.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioisobutyramide (1.0 equivalent) in a suitable solvent such as absolute ethanol or acetone.

-

Addition of Reagent: To this solution, add 1,3-dichloroacetone (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. In some cases, gentle heating may be required to drive the reaction to completion.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis.

| Parameter | Step 1: Thionation | Step 2: Hantzsch Synthesis |

| Reactants | Isobutyramide, Lawesson's Reagent | Thioisobutyramide, 1,3-Dichloroacetone |

| Solvent | Toluene | Ethanol or Acetone |

| Temperature | Reflux | Room Temperature to Reflux |

| Reaction Time | 2-6 hours | 12-24 hours |

| Typical Yield | 90-95%[4] | 70-85% (estimated based on similar reactions) |

| Purification | Vacuum Distillation[4] | Column Chromatography |

Safety and Handling

5.1. Lawesson's Reagent:

-

Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Reacts with water to liberate toxic and flammable gases. Possesses a strong, unpleasant odor.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from moisture.

5.2. 1,3-Dichloroacetone:

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

Handling: Handle with extreme caution in a fume hood. Use appropriate PPE, including chemical-resistant gloves and splash goggles. Avoid generating dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route to this compound from isobutyramide presented in this technical guide offers a reliable and efficient pathway for obtaining this valuable synthetic intermediate. The two-step process, involving a Lawesson's reagent-mediated thionation followed by a Hantzsch thiazole synthesis, utilizes readily available starting materials and well-understood reaction mechanisms. By providing detailed experimental protocols, mechanistic insights, and crucial safety information, this guide aims to equip researchers in the pharmaceutical and agrochemical industries with the necessary knowledge to confidently and safely synthesize this compound for their research and development endeavors.

References

Spectroscopic data for 4-(Chloromethyl)-2-isopropylthiazole.

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Chloromethyl)-2-isopropylthiazole

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of this compound

This compound is a key heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical industry. Its molecular architecture, featuring a thiazole core, an isopropyl group at the 2-position, and a reactive chloromethyl handle at the 4-position, makes it a versatile intermediate. The thiazole ring is a privileged scaffold, present in numerous bioactive compounds, including the antiretroviral drug Ritonavir.[1] In the synthesis of Ritonavir, the this compound moiety is crucial for constructing a part of the molecule that interacts with the HIV protease enzyme.[1][2]

Given its role in the synthesis of high-value active pharmaceutical ingredients (APIs), the unequivocal structural confirmation and purity assessment of this compound are paramount. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, and a multi-technique approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is the industry standard for characterization.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. As experimentally acquired spectra for this specific compound are not widely published in peer-reviewed literature, this document presents a detailed analysis based on predicted data, first principles of spectroscopy, and comparative data from structurally analogous compounds.[3][4][5] Furthermore, it outlines robust, field-proven protocols for acquiring high-quality spectroscopic data for this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon).

Predicted ¹H and ¹³C NMR Spectral Data

The following data are predicted for this compound dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm). These predictions are based on established chemical shift principles and data from similar thiazole derivatives.[6][7][8]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 | Singlet (s) | 1H | H5 (Thiazole ring) | The sole proton on the aromatic thiazole ring is expected to appear as a singlet in a region typical for heterocyclic aromatic protons. |

| ~4.70 | Singlet (s) | 2H | -CH₂Cl | The methylene protons adjacent to an electron-withdrawing chlorine atom and the thiazole ring are deshielded and appear as a singlet. |

| ~3.30 | Septet (sept) | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group is split into a septet by the six equivalent methyl protons. |

| ~1.40 | Doublet (d) | 6H | -CH(CH₃)₂ | The six equivalent protons of the two methyl groups in the isopropyl moiety are split into a doublet by the single methine proton. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~178.0 | C2 (Thiazole ring) | The carbon of the thiazole ring bonded to the isopropyl group and flanked by two heteroatoms (N and S) is significantly deshielded.[4] |

| ~153.0 | C4 (Thiazole ring) | The carbon bearing the chloromethyl group is also highly deshielded due to its position in the aromatic ring and attachment to the substituent. |

| ~115.0 | C5 (Thiazole ring) | The carbon atom bonded to the single ring proton (H5) typically appears at a lower chemical shift in the aromatic region for thiazoles.[6] |

| ~42.0 | -CH₂Cl | The carbon of the chloromethyl group is shifted downfield due to the electronegative chlorine atom. |

| ~34.0 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~23.0 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isopropyl group. |

Causality in Experimental Design: NMR Protocol

The choice of solvent and parameters is critical for acquiring high-quality, unambiguous NMR data.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Justification (Solvent Choice): CDCl₃ is a standard solvent for small organic molecules due to its excellent dissolving power and minimal interference in the ¹H NMR spectrum. For thiazole systems, solvent polarity can influence the shielding of ring atoms; using a standard, relatively non-polar solvent like CDCl₃ ensures consistency and comparability of data.[9][10]

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. Most commercially available deuterated solvents contain TMS.

-

Justification (Internal Standard): TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra, allowing for accurate calibration of the chemical shift axis. It is chemically inert and volatile, making it easy to remove after analysis.

-

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup (¹H NMR):

-

Spectrometer Frequency: 400-600 MHz.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.

-

Number of Scans: 16 scans. This is usually sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

-

-

Instrument Setup (¹³C NMR):

-

Pulse Program: Standard proton-decoupled pulse program.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: ≥1024 scans. A higher number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.[5]

-

Visualization of NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure.

Predicted Mass Spectrum Data

For a small, relatively volatile molecule like this compound, Electron Ionization (EI) is a suitable "hard" ionization technique that provides both the molecular ion and characteristic fragment ions.[11][12]

Table 3: Predicted High-Resolution MS Data (EI)

| m/z (Mass/Charge) | Ion Assignment | Rationale |

| 175.0217 | [M]⁺ (³⁵Cl isotope) | The molecular ion peak corresponding to the most abundant chlorine isotope.[13] |

| 177.0188 | [M]⁺ (³⁷Cl isotope) | The isotopic peak for the ³⁷Cl isotope, expected to be approximately one-third the intensity of the M⁺ peak. |

| 160.0000 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety, resulting in a stable secondary carbocation. |

| 126.0426 | [M - CH₂Cl]⁺ | Cleavage of the chloromethyl group, yielding the 2-isopropylthiazole cation. |

| 43.0547 | [CH(CH₃)₂]⁺ | The isopropyl cation fragment. |

Causality in Experimental Design: MS Protocol

The choice of ionization method dictates the nature of the resulting mass spectrum.

Step-by-Step Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile (ACN).

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a Gas Chromatography (GC-MS) inlet or by direct infusion.

-

Ionization Method Selection: Utilize Electron Ionization (EI).

-

Justification (Ionization Choice): EI is a classic and robust method for small, non-labile organic molecules.[14][15] It uses a high-energy electron beam (~70 eV) to ionize the molecule, causing predictable fragmentation.[11][16] This fragmentation pattern serves as a molecular fingerprint that is highly useful for structural confirmation and library matching. While "soft" ionization techniques like Electrospray Ionization (ESI) are excellent for preserving the molecular ion, they provide minimal fragmentation, which is less informative for structural elucidation of small molecules.[12][15]

-

-

Mass Analyzer: Use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements, allowing for molecular formula determination.

-

Data Acquisition: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

Visualization of MS Process

Caption: Electron Ionization MS fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[17]

Predicted Infrared (IR) Absorption Data

The IR spectrum provides a fingerprint unique to the molecule, with specific peaks corresponding to different bond vibrations.[18]

Table 4: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 | Medium | =C-H stretch | Aromatic C-H stretching vibration from the thiazole ring.[6] |

| 2970-2870 | Strong | C-H stretch | Aliphatic C-H stretching from the isopropyl and chloromethyl groups. |

| ~1550 | Medium | C=N stretch | Characteristic stretching vibration for the carbon-nitrogen double bond within the thiazole ring.[19] |

| ~1460 | Medium | C=C stretch | Aromatic carbon-carbon double bond stretching from the thiazole ring. |

| 800-600 | Strong | C-Cl stretch | Stretching vibration for the carbon-chlorine bond. |

| ~750 | Strong | C-S stretch | Carbon-sulfur bond vibration. |

Causality in Experimental Design: IR Protocol

Proper sample preparation is key to obtaining a high-quality IR spectrum. For a solid sample, Attenuated Total Reflectance (ATR) is a modern and highly efficient method.[20][21]

Step-by-Step Protocol for IR Analysis (ATR-FTIR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[18] Run a background scan to record the spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.

-

Justification (ATR Choice): ATR requires minimal to no sample preparation, unlike the traditional KBr pellet method which involves grinding the sample with potassium bromide powder and pressing it into a disk.[22][23] ATR is fast, requires only a small amount of sample, and generally produces high-quality, reproducible spectra, making it ideal for routine analysis in a drug development setting.[21]

-

-

Data Acquisition:

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of IR Analysis Workflow

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Conclusion

The combined application of NMR, MS, and IR spectroscopy provides a comprehensive and definitive characterization of this compound. NMR spectroscopy elucidates the carbon-hydrogen framework, MS confirms the molecular weight and elemental composition while revealing fragmentation patterns, and IR spectroscopy identifies the key functional groups present. Together, these techniques form a self-validating system that ensures the identity, structure, and integrity of this critical synthetic intermediate, underpinning the quality and reliability of the advanced pharmaceutical compounds derived from it.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. oaji.net [oaji.net]

- 3. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 4. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. orientjchem.org [orientjchem.org]

- 9. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 13. PubChemLite - 4-(chloromethyl)-2-isopropyl-1,3-thiazole (C7H10ClNS) [pubchemlite.lcsb.uni.lu]

- 14. acdlabs.com [acdlabs.com]

- 15. pharmafocuseurope.com [pharmafocuseurope.com]

- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 17. longdom.org [longdom.org]

- 18. rtilab.com [rtilab.com]

- 19. researchgate.net [researchgate.net]

- 20. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 21. jascoinc.com [jascoinc.com]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 4-(Chloromethyl)-2-isopropylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-isopropylthiazole is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the antiretroviral drug Ritonavir. The strategic placement of the reactive chloromethyl group at the 4-position and the isopropyl group at the 2-position of the thiazole ring makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive exploration of the primary and alternative synthetic routes to this key intermediate, with a deep dive into the selection, properties, and handling of the essential starting materials.

Primary Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most established and industrially significant method for the preparation of this compound is the Hantzsch thiazole synthesis. This classical condensation reaction provides a direct and efficient route to the thiazole core.

Core Starting Materials

The Hantzsch synthesis for this specific target molecule relies on two key starting materials:

-

2-Methylpropanethioamide (Thioisobutyramide)

-

1,3-Dichloroacetone

The Chemistry of the Hantzsch Synthesis

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide. The reaction proceeds through a well-established mechanism, initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][2]

Caption: General workflow of the Hantzsch Thiazole Synthesis.

In-Depth Analysis of Key Starting Materials

2-Methylpropanethioamide (Thioisobutyramide)

This thioamide provides the N-C-S backbone and the characteristic 2-isopropyl group of the final product.

Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 13515-65-6 | [3] |

| Molecular Formula | C₄H₉NS | [3] |

| Molecular Weight | 103.19 g/mol | [3] |

| Appearance | Pale yellow solid | [4] |

| Melting Point | 45-48 °C | [4] |

Synthesis of 2-Methylpropanethioamide:

2-Methylpropanethioamide is not as readily available as its amide precursor, isobutyramide. It is typically synthesized in the laboratory or on an industrial scale via thionation of isobutyramide.

Key Thionating Agents:

-

Phosphorus Pentasulfide (P₄S₁₀): A traditional and effective, though hazardous, thionating agent.

-

Lawesson's Reagent: A milder and more soluble alternative to P₄S₁₀, often providing higher yields and cleaner reactions.[5]

Caption: Synthesis of 2-Methylpropanethioamide via thionation.

Safety and Handling of Thionating Agents:

| Agent | Hazards | Safe Handling Practices | Reference(s) |

| Phosphorus Pentasulfide (P₄S₁₀) | Flammable solid, water-reactive (releases H₂S), causes severe skin burns and eye damage. | Handle under inert atmosphere, away from moisture. Use appropriate PPE (gloves, goggles, respirator). | [6] |

| Lawesson's Reagent | Harmful if swallowed or inhaled, causes skin and eye irritation, moisture sensitive. | Use in a well-ventilated fume hood. Avoid dust generation. Store in a cool, dry place. | [7] |

1,3-Dichloroacetone

This α,α'-dihaloketone serves as the three-carbon electrophilic component, forming the C4-C5 bond and the chloromethyl-substituted carbon of the thiazole ring.

Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 534-07-6 | [8] |

| Molecular Formula | C₃H₄Cl₂O | [8] |

| Molecular Weight | 126.97 g/mol | [8] |

| Appearance | White to colorless crystalline solid | [8] |

| Melting Point | 43 °C | [8] |

Safety and Handling:

1,3-Dichloroacetone is a highly toxic and corrosive substance and must be handled with extreme caution.

-

Toxicity: Fatal if inhaled, swallowed, or absorbed through the skin.[8]

-

Corrosivity: Causes severe skin burns and eye damage.[8]

-

Handling: Must be handled in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection.

Experimental Protocol: Hantzsch Synthesis of this compound

The following protocol is based on established Hantzsch synthesis procedures for analogous compounds and information derived from patent literature describing this specific transformation.

Materials:

-

2-Methylpropanethioamide (1.0 eq.)

-

1,3-Dichloroacetone (1.0-1.1 eq.)

-

Ethanol or Acetone (solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dichloroacetone (1.0-1.1 eq.) in a suitable solvent such as ethanol or acetone.

-

To this solution, add 2-methylpropanethioamide (1.0 eq.) portion-wise.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often exothermic and may require initial cooling.

-

Upon completion (typically within several hours to overnight), the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by distillation under reduced pressure or by column chromatography to yield this compound.

Expected Yield: Yields for Hantzsch thiazole syntheses are generally moderate to high, often in the range of 70-90%, depending on the specific conditions and purity of the starting materials.[2]

Alternative Synthetic Pathway

While the Hantzsch synthesis is the most direct route, alternative multi-step pathways have been developed, in some cases to avoid the use of highly toxic 1,3-dichloroacetone. One such patented method involves the following sequence starting from 2,2-dimethyl-4-methylene-1,3-dioxane.

Caption: An alternative synthetic route to this compound.

Breakdown of the Alternative Pathway:

-

Addition Reaction: The synthesis commences with an addition reaction of a halogenating agent (e.g., bromine or N-chlorosuccinimide) to 2,2-dimethyl-4-methylene-1,3-dioxane.

-

Condensation: The resulting intermediate undergoes a condensation reaction with 2-methylpropanethioamide to form 2-isopropyl-4-hydroxymethylthiazole.

-

Chlorination: The final step involves the chlorination of the hydroxyl group using a suitable chlorinating agent, such as thionyl chloride (SOCl₂), to yield the desired this compound.

Comparison of Synthetic Routes:

| Feature | Hantzsch Synthesis | Alternative Pathway |

| Number of Steps | 1 | 3 |

| Key Starting Materials | 2-Methylpropanethioamide, 1,3-Dichloroacetone | 2,2-Dimethyl-4-methylene-1,3-dioxane, 2-Methylpropanethioamide |

| Primary Hazard | High toxicity of 1,3-dichloroacetone | Use of halogenating and chlorinating agents |

| Atom Economy | Generally higher | Lower due to multi-step nature |

| Industrial Applicability | Widely used and established | More complex, potentially higher cost |

Conclusion

The synthesis of this compound is a critical process in the pharmaceutical industry. The Hantzsch thiazole synthesis, utilizing 2-methylpropanethioamide and 1,3-dichloroacetone as the key starting materials, remains the most practical and efficient method. A thorough understanding of the properties, synthesis, and safe handling of these starting materials is paramount for researchers and drug development professionals. While alternative routes exist that may circumvent the use of highly hazardous reagents, they often come at the cost of increased step count and complexity. The choice of synthetic strategy will ultimately depend on factors such as scale, cost, and available safety infrastructure.

References

- 1. synarchive.com [synarchive.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 154212-60-9|2-Isopropyl-4-(methylaminomethyl)thiazole|BLD Pharm [bldpharm.com]

- 5. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

Literature review on the synthesis of 4-(Chloromethyl)-2-isopropylthiazole.

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-isopropylthiazole

Introduction

This compound is a critical heterocyclic building block in the landscape of modern medicinal chemistry. Its structure, featuring a thiazole core substituted with a reactive chloromethyl group and an isopropyl moiety, makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents. The thiazole ring is a privileged scaffold, present in numerous biologically active compounds, while the chloromethyl group serves as a versatile handle for introducing the thiazolyl-methyl unit into larger molecular architectures through nucleophilic substitution.[1]

The primary significance of this compound lies in its role as a key precursor in the industrial synthesis of Ritonavir, a potent HIV protease inhibitor used in the treatment of HIV/AIDS.[1][2][3] The precise assembly of Ritonavir's complex structure relies on the efficient and high-yield production of this compound. This guide provides a comprehensive overview of the principal synthetic methodologies, delving into the underlying reaction mechanisms, experimental protocols, and the strategic rationale behind process choices, tailored for researchers and professionals in drug discovery and development.

Physicochemical Properties and Structural Data

A clear understanding of the physical and chemical properties of this compound is fundamental for its handling, reaction setup, and purification. The key identifiers and properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(chloromethyl)-2-(propan-2-yl)-1,3-thiazole | |

| CAS Number | 40516-57-2 | |

| Molecular Formula | C₇H₁₀ClNS | |

| Molecular Weight | 175.68 g/mol | |

| Appearance | Solid | |

| SMILES | ClCC1=CSC(C(C)C)=N1 | |

| InChI Key | YGTDRZIMYRYHHD-UHFFFAOYSA-N |

Part 1: The Hantzsch Thiazole Synthesis: The Principal Route

The most established and widely employed method for constructing the 2-isopropyl-4-substituted thiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[4] This robust cyclocondensation reaction involves the reaction of an α-haloketone with a thioamide to form the thiazole ring.[4][5] For the synthesis of the title compound, this translates to the condensation of 2-methylpropanethioamide (isobutyrothioamide) with 1,3-dichloroacetone.[2][3]

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration. The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[6]

-

S-Alkylation: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the α-haloketone (1,3-dichloroacetone). This is a classic Sɴ2 reaction that forms a stable S-alkylated intermediate.[6]

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic ring, a thiazoline derivative.

-

Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the cyclic intermediate to yield the stable, aromatic thiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Precursor Synthesis: 2-Methylpropanethioamide

A critical prerequisite for the Hantzsch synthesis is the availability of the thioamide. 2-Methylpropanethioamide is commonly prepared by the thionation of isobutyramide. Phosphorus pentasulfide (P₄S₁₀) is the classic reagent for this transformation.

Experimental Protocol: Synthesis of 2-Methylpropanethioamide [2][3]

-

Materials: Isobutyramide, Phosphorus Pentasulfide (P₄S₁₀), suitable organic solvent (e.g., toluene, dioxane).

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend isobutyramide in an appropriate organic solvent.

-

Add phosphorus pentasulfide portion-wise to the stirred suspension. The reaction is exothermic and may require cooling to maintain control.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and filter to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure to yield crude 2-methylpropanethioamide. Purification can be achieved by recrystallization or chromatography if necessary.

-

Core Reaction: this compound Hydrochloride

With both precursors in hand, the cyclocondensation can proceed. The reaction is typically performed in a polar solvent and often yields the product as a hydrochloride salt, which can aid in its isolation and stability.

Caption: Overall workflow for the Hantzsch synthesis route.

Experimental Protocol: Synthesis of this compound Hydrochloride [3]

-

Materials: 2-Methylpropanethioamide (1.0 eq), 1,3-dichloroacetone (1.0-1.2 eq), Anhydrous Magnesium Sulfate (optional, as a dehydrating agent), Acetone or Ethanol.

-

Procedure:

-

Dissolve 2-methylpropanethioamide in a suitable solvent such as acetone in a round-bottom flask equipped with a reflux condenser.

-

Add 1,3-dichloroacetone to the solution. If using a dehydrating agent like anhydrous magnesium sulfate, it can be added at this stage.

-

Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction's progress by TLC until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solids (e.g., magnesium sulfate).

-

Concentrate the filtrate under reduced pressure. The resulting crude product, this compound hydrochloride, often presents as a liquid or semi-solid.[3] It can be used in the next step without extensive purification or can be purified by chromatography if required.

-

Part 2: Alternative Route via Hydroxymethyl Intermediate

An alternative strategy avoids the direct Hantzsch condensation with 1,3-dichloroacetone by first constructing a hydroxylated intermediate, 2-isopropyl-4-hydroxymethylthiazole, which is subsequently chlorinated. This two-step approach offers a different set of process parameters and may be advantageous depending on the availability and handling characteristics of the starting materials.[7]

Synthetic Strategy

This pathway separates the formation of the thiazole ring from the introduction of the chloro group.

-

Thiazole Formation: A suitable precursor is used to synthesize 2-isopropyl-4-hydroxymethylthiazole. One patented method starts from 2,2-dimethyl-4-methylene-1,3-dioxane, which undergoes an addition reaction with a halogenating agent, followed by condensation with 2-methylpropanethioamide.[7]

-

Chlorination: The primary alcohol of the hydroxymethylthiazole intermediate is then converted to the corresponding chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Caption: Alternative synthetic pathway to the target compound.

Experimental Protocol: Chlorination of 2-isopropyl-4-hydroxymethylthiazole[8]

This protocol details the critical chlorination step.

-

Materials: 2-isopropyl-4-hydroxymethylthiazole (1.0 eq), Thionyl chloride (SOCl₂) (1.1-1.5 eq), Dichloromethane (DCM) as solvent.

-

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-isopropyl-4-hydroxymethylthiazole in anhydrous dichloromethane.

-

Cool the solution in an ice bath to approximately 0-5 °C.

-

Slowly add thionyl chloride dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[7] The product can be purified further if necessary.

-

Causality and Strategic Choice

The choice between the Hantzsch synthesis and the chlorination route depends on several factors:

-

Reagent Hazards: 1,3-dichloroacetone is a lachrymator and requires careful handling. The alternative route avoids this specific reagent but uses thionyl chloride, which is also corrosive and moisture-sensitive.

-

Intermediate Stability: The hydroxymethyl intermediate may offer different purification and handling properties compared to the direct product from the Hantzsch reaction.

-

Green Chemistry: Some patents explore "greener" alternatives, such as using 1,3-dihydroxyacetone instead of 1,3-dichloroacetone in a modified Hantzsch-type reaction, which reduces the use of halogenated starting materials.[8]

Part 3: Downstream Application in Ritonavir Synthesis

The primary utility of this compound stems from the reactivity of its chloromethyl group. It is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This is exemplified in its conversion to 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole, a subsequent intermediate for Ritonavir.[3][9]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 3. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 8. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

An In-depth Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole: Safety, Handling, and Hazard Information for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-2-isopropylthiazole is a key heterocyclic building block, notably utilized as a crucial intermediate in the synthesis of the HIV protease inhibitor, Ritonavir.[1][2] Its utility in medicinal chemistry is predicated on the reactive chloromethyl group attached to the stable thiazole core, which allows for the facile introduction of the 2-isopropylthiazol-4-ylmethyl moiety into complex molecular architectures. This guide provides a comprehensive overview of the critical safety, handling, and hazard information for this compound, tailored for professionals in research and drug development. By elucidating its chemical and physical properties, toxicological profile, reactivity, and emergency procedures, this document aims to foster a culture of safety and informed practice in the laboratory.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₀ClNS | [3] |

| Molecular Weight | 175.68 g/mol | [3] |

| Appearance | Solid | |

| CAS Number | 40516-57-2 | [3] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard designations:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 - Harmful if swallowed

-

Hazard Class: Acute Toxicity 4 (Oral)

This classification indicates that ingestion of this compound can cause harmful effects. The "Warning" signal word suggests a moderate level of hazard.

Toxicological Profile: A Deeper Dive

While the GHS classification provides a general overview, a more detailed toxicological assessment is crucial for a comprehensive risk evaluation.

Acute Toxicity

Skin and Eye Irritation

For structurally related chloromethylthiazole compounds, evidence suggests the potential for significant skin and eye irritation. Therefore, it is prudent to handle this compound with appropriate care to avoid direct contact.

Other Toxicological Endpoints

-

Respiratory Irritation: While not explicitly classified, the handling of any fine chemical powder or volatile compound should be done in a well-ventilated area to minimize respiratory exposure.[4]

-

Germ Cell Mutagenicity: Studies on the mutagenic potential of this specific compound are lacking. However, some halogenated alkanes and related structures have shown mutagenic activity in bacterial reverse mutation assays (Ames test).[7][8]

-

Carcinogenicity: There are no specific studies on the carcinogenic properties of this compound. General reviews on thiazole derivatives in cancer research focus on their therapeutic potential rather than their intrinsic carcinogenicity.[9][10][11]

-

Reproductive Toxicity: The effects of this compound on reproduction have not been documented. Studies on some triazole-based fungicides have indicated potential for reproductive toxicity, but the direct relevance to this thiazole derivative is not established.[12]

The absence of data should not be interpreted as an absence of hazard. A precautionary approach is always recommended when handling novel or under-characterized chemical entities.

Reactivity and Stability

Understanding the chemical reactivity and stability of this compound is paramount for safe storage and handling, as well as for its intended use in synthesis.

-

Stability: The compound is generally stable under recommended storage conditions.[4]

-

Conditions to Avoid: Exposure to heat, flames, and sparks should be avoided.[4]

-

Incompatible Materials: Strong oxidizing agents are noted as being incompatible.[4] While not explicitly stated, caution should also be exercised with strong acids, bases, and nucleophiles due to the reactive nature of the chloromethyl group.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, nitrogen oxides, and sulfur oxides may be formed.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is non-negotiable when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid material or preparing solutions.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, particularly strong oxidizing agents.[4]

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

-

As a halogenated organic compound, it should be segregated into a designated halogenated waste stream.

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental release or exposure, a swift and informed response is crucial.

Spills

-

Evacuate: Immediately evacuate the affected area and alert nearby personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. For this class of compounds, a solution of sodium hypochlorite can be an effective decontaminant, but its corrosive nature on surfaces like stainless steel should be considered and neutralized afterward with a solution like sodium thiosulfate.[13]

First Aid Measures

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Application in Synthesis: The Road to Ritonavir

The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of Ritonavir.[1][2] The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the attachment of the thiazole moiety to the larger drug scaffold.

A common synthetic step involves the reaction of this compound with methylamine to form N-((2-isopropylthiazol-4-yl)methyl)methanamine.[2] This secondary amine is then further elaborated in subsequent steps to construct the final Ritonavir molecule.

Experimental Workflow: Nucleophilic Substitution with Methylamine

References

- 1. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 2. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 3. This compound | 40516-57-2 | QBA51657 [biosynth.com]

- 4. aurochemicals.com [aurochemicals.com]

- 5. Dermal toxicity studies of 1,2-benzisothiazolin-3-one (CAS number: 2634-33-5) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Dermal Toxicity and Wound Healing Activity of Cnestis ferruginea Vahl ex DC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Understanding the impact of triazoles on female fertility and embryo development: Mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical disinfection of non-porous inanimate surfaces experimentally contaminated with four human pathogenic viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole: A Key Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 4-(chloromethyl)-2-isopropylthiazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physical and chemical characteristics, synthesis, reactivity, and its pivotal role as a synthetic building block, most notably in the production of the antiretroviral agent, Ritonavir.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds. This compound emerges as a particularly valuable intermediate due to the presence of a reactive chloromethyl group at the 4-position, which serves as a handle for introducing the 2-isopropylthiazol-4-ylmethyl moiety into larger, more complex molecular architectures.

Physicochemical Properties

This compound is typically a solid at room temperature.[1] It is often supplied and used as its hydrochloride salt, which is a more stable, crystalline solid.[2] Understanding the distinct properties of both the free base and its hydrochloride salt is crucial for its effective use in synthesis.

Table 1: Physical and Chemical Properties

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₇H₁₀ClNS[3] | C₇H₁₁Cl₂NS[2] |

| Molecular Weight | 175.68 g/mol [3] | 212.13 g/mol [2] |

| CAS Number | 40516-57-2[3] | 65386-28-9[2] |

| Appearance | Solid[1] | Solid[2] |

| Melting Point | Not widely reported | 92-94 °C[4] |

| Boiling Point | ~235.8 °C at 760 mmHg (predicted)[5] | Not available |

| Solubility | Soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide.[5] | Information not widely available, but likely soluble in polar solvents. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis . This well-established reaction involves the cyclocondensation of an α-haloketone with a thioamide.

Hantzsch Thiazole Synthesis Workflow

The synthesis begins with the reaction of isobutyramide with a thionating agent, such as phosphorus pentasulfide, to form 2-methylpropanethioamide (isobutylthioamide). This thioamide is then reacted with 1,3-dichloroacetone to yield the desired this compound, typically as its hydrochloride salt.

Caption: Hantzsch synthesis of this compound.

Experimental Protocol: Hantzsch Synthesis

This protocol is a generalized representation based on literature procedures.

Materials:

-

2-Methylpropanethioamide

-

1,3-Dichloroacetone

-

Anhydrous magnesium sulfate

-

Acetone

Procedure:

-

Dissolve 2-methylpropanethioamide in acetone in a round-bottom flask.

-

Add 1,3-dichloroacetone and anhydrous magnesium sulfate to the mixture.

-

Reflux the resulting mixture for approximately 4 hours.

-

After cooling, filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure to yield this compound hydrochloride.

Chemical Reactivity: The Role of the Chloromethyl Group

The key to the synthetic utility of this compound lies in the reactivity of the chloromethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) . This allows for the facile introduction of the 2-isopropylthiazol-4-ylmethyl moiety into a wide range of molecules.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the chloride, including amines, thiols, and alkoxides. The general scheme for this transformation is as follows:

Caption: General scheme of nucleophilic substitution.

Experimental Protocol: Reaction with Methylamine

A prime example of this reactivity is the reaction with methylamine, a key step in the synthesis of Ritonavir.

Materials:

-

This compound hydrochloride

-

Aqueous methylamine solution (e.g., 40%)

-

A polar solvent (e.g., Tetrahydrofuran or Ethanol)

-

Dichloromethane (for extraction)

Procedure:

-

Dissolve this compound hydrochloride in a suitable polar solvent.

-

In a separate reaction vessel, place an excess of aqueous methylamine solution and cool to approximately 20-25 °C.

-